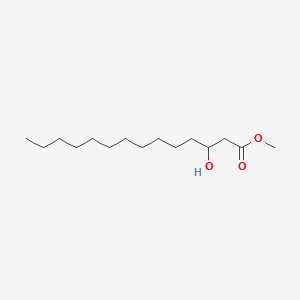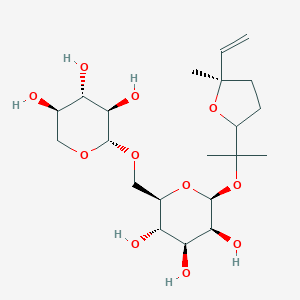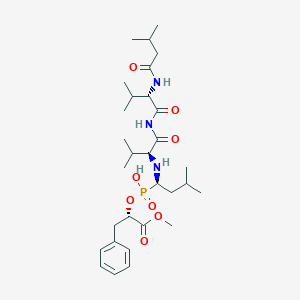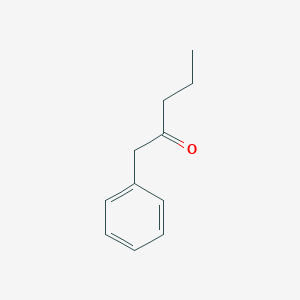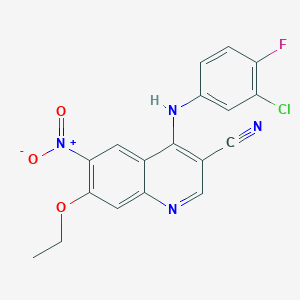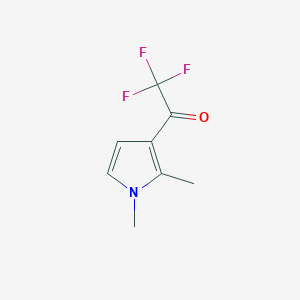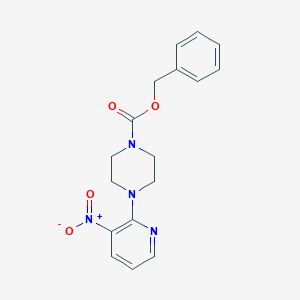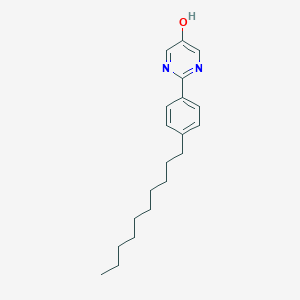
2-(4-Decylphenyl)pyrimidin-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Decylphenyl)pyrimidin-5-OL is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as PDP, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-(4-Decylphenyl)pyrimidin-5-OL is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as tyrosine kinase, which are involved in cell proliferation and angiogenesis. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which are important processes in cancer treatment.
Efectos Bioquímicos Y Fisiológicos
2-(4-Decylphenyl)pyrimidin-5-OL has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of tyrosine kinase. In insects, PDP acts as a neurotoxin, disrupting the nervous system and leading to paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Decylphenyl)pyrimidin-5-OL in lab experiments is its high potency. This compound has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using PDP is its potential toxicity. This compound has been shown to be toxic to some organisms, including humans, at high concentrations. Therefore, caution must be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-Decylphenyl)pyrimidin-5-OL. One direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as a component in new materials, such as liquid crystals and surfactants. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for improved yield and purity.
Conclusion
In conclusion, 2-(4-Decylphenyl)pyrimidin-5-OL is a synthetic compound that has been the focus of scientific research due to its potential applications in medicine, agriculture, and materials science. This compound has been synthesized using different methods, and its mechanism of action involves the inhibition of certain enzymes, leading to the induction of apoptosis and the inhibition of angiogenesis. PDP has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on this compound, including investigating its potential as a treatment for other diseases and studying its use as a component in new materials.
Métodos De Síntesis
The synthesis of 2-(4-Decylphenyl)pyrimidin-5-OL involves the reaction of 4-decylbenzaldehyde with ethyl cyanoacetate to form 4-decylbenzylidenemalononitrile. This intermediate is then reacted with guanidine to form 2-(4-Decylphenyl)pyrimidin-5-OL. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-(4-Decylphenyl)pyrimidin-5-OL has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, PDP has been studied for its potential use as a pesticide. It has been found to be effective against a wide range of pests, including insects and fungi. In materials science, this compound has been studied for its potential use as a surfactant and as a component in liquid crystals.
Propiedades
Número CAS |
132598-65-3 |
|---|---|
Nombre del producto |
2-(4-Decylphenyl)pyrimidin-5-OL |
Fórmula molecular |
C20H28N2O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(4-decylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-10-17-11-13-18(14-12-17)20-21-15-19(23)16-22-20/h11-16,23H,2-10H2,1H3 |
Clave InChI |
KBIARTZXMGWTHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
SMILES canónico |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Sinónimos |
2-(4-Decylphenyl)-5-hydroxypyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



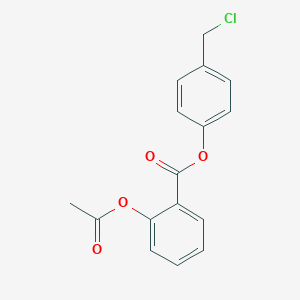
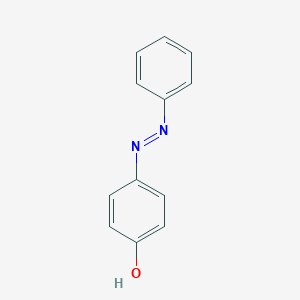
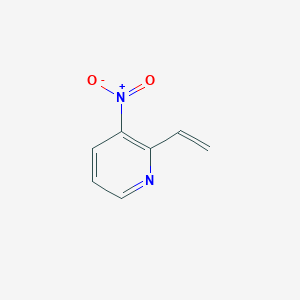
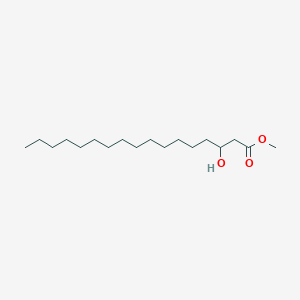
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
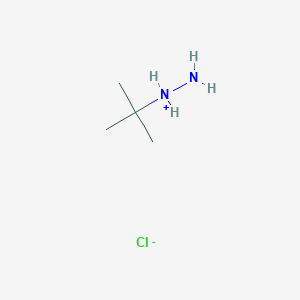
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
